![molecular formula C15H23BrN2O B14802516 2-amino-N-[(3-bromophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14802516.png)
2-amino-N-[(3-bromophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-N-(3-bromobenzyl)-N-isopropyl-3-methylbutanamide is a chiral compound with potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the bromobenzyl group and the chiral center at the 2-amino position makes it an interesting molecule for research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(3-bromobenzyl)-N-isopropyl-3-methylbutanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromobenzylamine and isopropylamine.
Formation of Intermediate: The 3-bromobenzylamine is reacted with a suitable protecting group to form an intermediate compound.
Coupling Reaction: The protected intermediate is then coupled with isopropylamine under controlled conditions to form the desired product.
Deprotection: The final step involves the removal of the protecting group to yield (S)-2-Amino-N-(3-bromobenzyl)-N-isopropyl-3-methylbutanamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Amino-N-(3-bromobenzyl)-N-isopropyl-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromobenzyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Applications De Recherche Scientifique
(S)-2-Amino-N-(3-bromobenzyl)-N-isopropyl-3-methylbutanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound may find use in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-2-Amino-N-(3-bromobenzyl)-N-isopropyl-3-methylbutanamide involves its interaction with specific molecular targets. The bromobenzyl group may facilitate binding to certain receptors or enzymes, leading to modulation of their activity. The chiral center at the 2-amino position can influence the compound’s binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromobenzylamine: A precursor in the synthesis of (S)-2-Amino-N-(3-bromobenzyl)-N-isopropyl-3-methylbutanamide.
N-(3-Bromobenzyl)-N-isopropylamine:
Uniqueness
(S)-2-Amino-N-(3-bromobenzyl)-N-isopropyl-3-methylbutanamide is unique due to its chiral center and the presence of both amino and bromobenzyl groups
Propriétés
Formule moléculaire |
C15H23BrN2O |
|---|---|
Poids moléculaire |
327.26 g/mol |
Nom IUPAC |
2-amino-N-[(3-bromophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide |
InChI |
InChI=1S/C15H23BrN2O/c1-10(2)14(17)15(19)18(11(3)4)9-12-6-5-7-13(16)8-12/h5-8,10-11,14H,9,17H2,1-4H3 |
Clé InChI |
CQOSJXBZPZISFH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(=O)N(CC1=CC(=CC=C1)Br)C(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


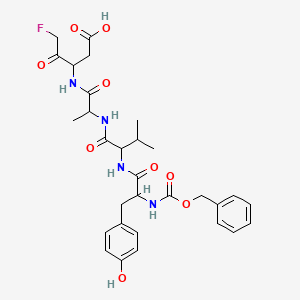

![2-amino-N-[(2-bromophenyl)methyl]-N-cyclopropyl-3-methylbutanamide](/img/structure/B14802448.png)
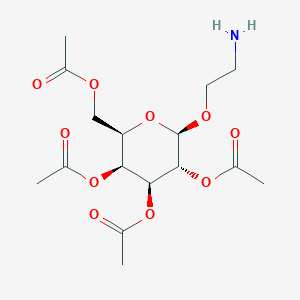
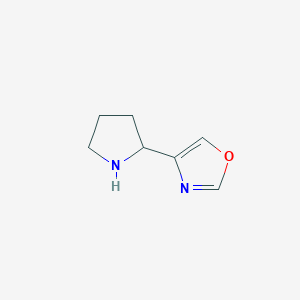

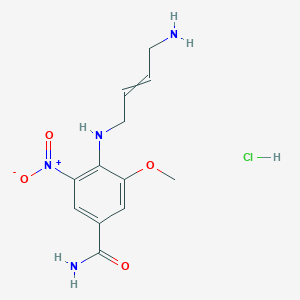
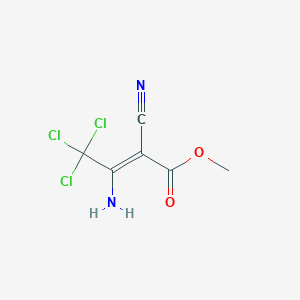

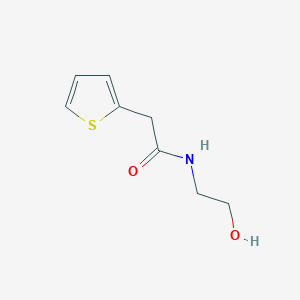
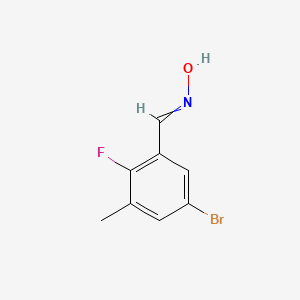
![(13S,17R)-13-methyl-17-prop-2-enyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B14802529.png)
![(2S)-1-[(1S)-1-[Bis(1,1-dimethylethyl)phosphino]ethyl]-2-(diphenylphosphino)ferrocene](/img/structure/B14802543.png)

